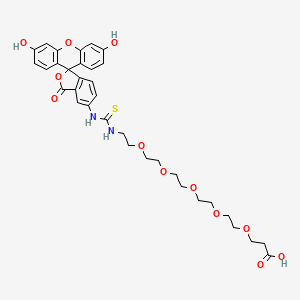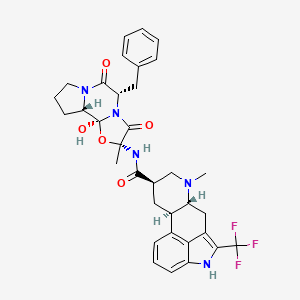
((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine is a complex organic compound that features a unique combination of a hexose sugar derivative and the amino acid arginine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected hexose sugar and arginine.
Protection and Deprotection: Protecting groups are used to selectively protect functional groups on the hexose sugar and arginine to prevent unwanted reactions.
Coupling Reaction: The protected hexose sugar derivative is coupled with arginine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Techniques such as chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the hexose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Functional groups on the hexose moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of novel materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, modulate signaling pathways, or interact with cellular receptors. The exact mechanism depends on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)lysine: Similar structure but with lysine instead of arginine.
((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)ornithine: Similar structure but with ornithine instead of arginine.
Uniqueness
((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl)arginine is unique due to its specific combination of a hexose sugar derivative and arginine, which may confer distinct biological activities and properties compared to similar compounds.
Properties
CAS No. |
25020-14-8 |
|---|---|
Molecular Formula |
C12H24N4O7 |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O7/c13-12(14)15-3-1-2-6(11(22)23)16-4-7(18)9(20)10(21)8(19)5-17/h6,8-10,16-17,19-21H,1-5H2,(H,22,23)(H4,13,14,15)/t6-,8+,9+,10+/m0/s1 |
InChI Key |
UEZWWYVAHKTISC-JZKKDOLYSA-N |
SMILES |
C(CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)CN=C(N)N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)CN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fructose-arginine; Fructose-arginine; Fructose arginine; Arginyl-fructose; Arginyl fructose; J1.147.777A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)




